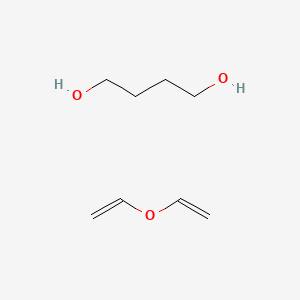

1,4-Butandiol mono vinylether

Description

Contextualization within Advanced Vinyl Ether Chemistry

Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an ether linkage. The vinyl ether functional group is electron-rich, making it highly susceptible to electrophilic attack and a valuable participant in various polymerization reactions. chemicalbook.com 1,4-Butanediol (B3395766) monovinyl ether is a prime example of a functionalized vinyl ether, where the presence of a hydroxyl group on the alkyl chain expands its chemical utility beyond that of simple alkyl vinyl ethers.

This dual functionality allows it to act as a monomer in different polymerization processes, including cationic, free-radical, and charge-transfer polymerizations. connectchemicals.com The reactivity of the vinyl group is influenced by the adjacent oxygen atom, which increases its electron density and enhances its reactivity. chemicalbook.com This inherent reactivity makes it a key building block in the synthesis of specialized polymers. Furthermore, the hydroxyl group can undergo a variety of reactions, such as esterification and etherification, enabling the incorporation of additional functionalities or the grafting of polymer chains. eurochemsupplies.com

Significance in Contemporary Polymer and Organic Synthesis Methodologies

The importance of 1,4-butanediol monovinyl ether in modern synthetic strategies stems from its versatility. In polymer chemistry, it serves as a valuable comonomer, a cross-linking agent, and a reactive diluent. guidechem.comjacvochemicals.com As a comonomer, it is used in the production of fluororesins, where its incorporation improves properties such as adhesion and provides sites for cross-linking. chemicalbook.com These fluoropolymers find applications in high-performance coatings with excellent weather, chemical, and stain resistance. chemicalbook.com

In the realm of radiation-cured coatings, 1,4-butanediol monovinyl ether functions as a reactive diluent, offering a low-toxicity alternative to traditional acrylate (B77674) monomers. chemicalbook.com Its use in UV-curable coatings can lead to formulations with rapid curing times, high gloss, and excellent flexibility. chemicalbook.com The ability to undergo cationic polymerization, often initiated by Friedel-Crafts catalysts, leads to the formation of polyacetals. kyoto-u.ac.jp

In organic synthesis, 1,4-butanediol monovinyl ether is a useful intermediate. eurochemsupplies.com Its synthesis is typically achieved through the vinylation of 1,4-butanediol with acetylene (B1199291) in the presence of a base like potassium hydroxide (B78521). kyoto-u.ac.jpcamachem.comcamachem.com Researchers have also explored superbase catalytic systems, such as CsF–NaOH, to improve reaction efficiency. chemicalbook.comchemicalbook.com The compound can participate in addition reactions and etherification, leading to a wide array of more complex molecules. eurochemsupplies.com

Detailed Research Findings

The chemical and physical properties of 1,4-butanediol monovinyl ether have been well-documented in the scientific literature. These properties are crucial for its application in various synthetic procedures.

Physical and Chemical Properties of 1,4-Butanediol Monovinyl Ether

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2 eurochemsupplies.comcamachem.com |

| Molecular Weight | 116.16 g/mol jacvochemicals.comcamachem.com |

| Appearance | Colorless to light yellow transparent liquid chemicalbook.comchemicalbook.com |

| Odor | Slight ether-like odor chemicalbook.comeurochemsupplies.com |

| Density | 0.939 g/mL at 25 °C chemicalbook.comcamachem.com |

| Boiling Point | 95 °C at 20 mmHg chemicalbook.comsigmaaldrich.com |

| Melting Point | -33 °C camachem.comgasmet.com |

| Refractive Index | n20/D 1.444 chemicalbook.comsigmaaldrich.com |

Synthesis and Polymerization Data

The synthesis of 1,4-butanediol monovinyl ether is primarily achieved through the reaction of 1,4-butanediol with acetylene. camachem.com One documented method involves the use of a potassium hydroxide catalyst in tetrahydrofuran (B95107), yielding the monovinyl ether as the main product. kyoto-u.ac.jp The molar ratio of acetylene to 1,4-butanediol can be adjusted to influence the relative yields of the monovinyl and divinyl ether products. kyoto-u.ac.jp

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butane-1,4-diol;ethenoxyethene |

InChI |

InChI=1S/C4H10O2.C4H6O/c5-3-1-2-4-6;1-3-5-4-2/h5-6H,1-4H2;3-4H,1-2H2 |

InChI Key |

IBWLEZRYFIIWJG-UHFFFAOYSA-N |

Canonical SMILES |

C=COC=C.C(CCO)CO |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 1,4 Butanediol Monovinyl Ether

Vinylation Reactions of 1,4-Butanediol (B3395766)

Vinylation of 1,4-Butanediol involves the reaction of one of its hydroxyl groups with a vinylating agent, most commonly acetylene (B1199291). Due to the presence of two hydroxyl groups in the starting material, the reaction can yield both the desired monovinyl ether and the corresponding divinyl ether, presenting a challenge in achieving high selectivity.

The foundational method for the industrial synthesis of vinyl ethers is the Reppe vinylation, developed in the 1930s. This process has been the subject of numerous modifications to enhance its safety, efficiency, and selectivity.

The direct vinylation of 1,4-Butanediol involves its reaction with acetylene, typically under basic catalysis. The fundamental reaction proceeds as follows:

HO-(CH₂)₄-OH + HC≡CH → CH₂=CH-O-(CH₂)₄-OH

This process is the most direct route to forming the vinyl ether functionality on the butanediol (B1596017) backbone.

The choice of catalyst is crucial for the success of the vinylation reaction, influencing both the rate of reaction and the selectivity towards the monovinyl ether.

Alkali Hydroxides: Traditionally, alkali hydroxides such as potassium hydroxide (B78521) (KOH) are used as catalysts for the vinylation of alcohols. These catalysts are effective but can require high temperatures and pressures, and may offer limited selectivity, leading to the formation of byproducts.

Superbase Systems: Significant advancements have been made with the development of superbase catalytic systems. A notable example is the combination of Cesium Fluoride (CsF) and Sodium Hydroxide (NaOH). This system has been shown to be more efficient than KOH alone. Research has demonstrated that using a CsF-NaOH system can achieve a 100% conversion of 1,4-Butanediol with a total vinyl ether yield of 80% after 3 hours of reaction.

Heterogeneous Catalysts: To improve catalyst recovery and simplify product purification, heterogeneous catalysts have been developed. These typically involve supporting an active basic component, such as potassium hydroxide, on an inert carrier. Common supports include aluminum oxide, molecular sieves, silica (B1680970) gel, and zirconia. This approach facilitates the separation of the catalyst from the reaction mixture, making the process more suitable for continuous operations.

Table 1: Comparison of Catalytic Systems for 1,4-Butanediol Vinylation

| Catalyst System | Catalyst Composition | Typical Temperature (°C) | Typical Pressure (MPa) | Conversion of 1,4-Butanediol (%) | Total Vinyl Ether Yield (%) | Reference |

| Alkali Hydroxide | KOH | 150-158 | Not Specified | High | Moderate | |

| Superbase | 7 mol% CsF + 7 mol% NaOH | 138-140 | 1.0-1.2 | 100 | 80 | |

| Heterogeneous | KOH on carriers (e.g., Al₂O₃) | Varies | Varies | High | Varies |

Reppe Vinylation and Modified Protocols

Process Parameters: Influence of Temperature, Pressure, and Solvent Systems

The outcome of the vinylation reaction is highly dependent on the careful control of process parameters.

Temperature: The reaction temperature significantly affects the rate of vinylation. For instance, using the CsF-NaOH superbase system, the reaction is typically conducted at temperatures between 138-140°C. Higher temperatures generally increase the reaction rate but can also promote the formation of side products, thereby reducing selectivity for the monovinyl ether.

Pressure: The initial pressure of acetylene is a key parameter in Reppe vinylation. In reactions catalyzed by the CsF-NaOH system, an initial acetylene pressure of 1.0-1.2 MPa is employed. Maintaining adequate acetylene pressure is necessary to drive the reaction forward, but excessively high pressures can pose safety risks and may favor the formation of the divinyl ether.

Solvent Systems: While the vinylation of 1,4-Butanediol can be carried out without a solvent, the choice of solvent can influence the reaction. The use of a solvent can help to control the reaction temperature and improve the solubility of acetylene in the reaction mixture. However, the solvent can also compete with the diol for adsorption on the catalyst surface, potentially inhibiting the reaction.

Achieving high selectivity for 1,4-Butanediol monovinyl ether is a primary objective in its synthesis, as separation from the starting diol and the divinyl ether byproduct can be challenging. Strategies often revolve around kinetic control of the reaction.

One common strategy is to use a stoichiometric excess of 1,4-Butanediol relative to the vinylating agent. This increases the statistical probability that the vinylating agent will react with an unreacted diol molecule rather than the already formed monovinyl ether. Further control can be exerted by carefully selecting the catalyst and optimizing reaction conditions (temperature, pressure, and reaction time) to halt the reaction after the desired level of monovinylation has been achieved, but before significant divinylation occurs.

Two primary side reactions complicate the synthesis of 1,4-Butanediol monovinyl ether.

Formation of Divinyl Ether: The most common byproduct is 1,4-Butanediol divinyl ether, which is formed when the hydroxyl group of the initially produced monovinyl ether undergoes a second vinylation reaction with acetylene.

CH₂=CH-O-(CH₂)₄-OH + HC≡CH → CH₂=CH-O-(CH₂)₄-O-CH=CH₂

Mitigating the formation of this byproduct is typically achieved by controlling the stoichiometry (using an excess of the diol) and limiting the reaction time and temperature to reduce the likelihood of the second vinylation step.

Formation of Cyclic Acetals: Another potential side reaction is the self-condensation of the monovinyl ether product to form a cyclic acetal (B89532). This intramolecular cyclization can be catalyzed by acidic conditions. The mechanism involves the protonation of the vinyl group, followed by nucleophilic attack by the terminal hydroxyl group. Careful control of the reaction pH, avoiding acidic conditions, is essential to prevent this side reaction.

Selective Monovinylation Strategies

Yield Enhancement and Product Purity Considerations

The traditional and most common industrial synthesis of 1,4-butanediol monovinyl ether involves the vinylation of 1,4-butanediol with acetylene under basic catalysis. A primary challenge in this synthesis is controlling the selectivity of the reaction to favor the monovinyl ether over the divinyl ether byproduct. Due to the presence of two hydroxyl groups on the 1,4-butanediol molecule, the reaction can proceed at either one or both sites. chemicalbook.com

Key considerations for enhancing yield and purity include:

Catalyst Selection: While potassium hydroxide (KOH) is a conventional catalyst, research has shown that superbasic catalytic systems, such as a mixture of Cesium Fluoride (CsF) and Sodium Hydroxide (NaOH), can significantly improve performance. chemicalbook.com In one study, a CsF–NaOH system at a catalyst dosage of 7 mol% each (based on 1,4-butanediol) resulted in 100% conversion of the starting diol and a total vinyl ether yield of 80% after 3 hours at 138-140°C and an initial acetylene pressure of 1.0–1.2 MPa. chemicalbook.com

Control of Reactant Ratios: The molar ratio of acetylene to 1,4-butanediol is a critical parameter. Increasing this ratio tends to favor the formation of the divinyl ether byproduct. kyoto-u.ac.jp For instance, a synthesis using KOH in tetrahydrofuran (B95107) with a near-equimolecular ratio of reactants yielded 52% of the desired monovinyl ether and 8.2% of the divinyl ether. kyoto-u.ac.jp When the molar ratio of acetylene was increased to 1.5, the yield of the divinyl ether rose to 24%. kyoto-u.ac.jp

Side Reactions: Beyond the formation of divinyl ether, another significant impurity can arise from the self-condensation of the 1,4-butanediol monovinyl ether product to form a cyclic acetal. chemicalbook.com The choice of solvent and reaction conditions plays a role in minimizing these side reactions. Performing the reaction without a solvent like tetrahydrofuran can lead to the divinyl ether becoming the main product. kyoto-u.ac.jp

The following table summarizes research findings on the impact of different catalytic systems and reactant ratios on product yields.

Table 1: Comparison of Catalytic Systems for the Vinylation of 1,4-Butanediol

| Catalyst System | Reactant Ratio (Acetylene:BDO) | Solvent | 1,4-BDO Monovinyl Ether Yield | 1,4-BDO Divinyl Ether Yield | Total Vinyl Ether Yield | 1,4-BDO Conversion |

|---|---|---|---|---|---|---|

| KOH | ~1:1 | Tetrahydrofuran | 52.0% | 8.2% | Not Reported | 88% (inferred) |

| KOH | 1.5:1 | Tetrahydrofuran | 53.0% | 24.0% | Not Reported | Not Reported |

| CsF–NaOH | Not Specified | None | Not specified individually | Not specified individually | 80.0% | 100% |

Emerging Synthetic Approaches

To overcome the challenges associated with the use of high-pressure acetylene gas and to improve selectivity, researchers are exploring alternative and emerging synthetic methodologies. These approaches often rely on different vinylating agents and advanced catalytic systems.

Transition Metal-Catalyzed Transvinylation

A significant area of development is the transvinylation (or transetherification) reaction, which uses a more manageable vinyl source, such as vinyl acetate (B1210297) or ethyl vinyl ether, in place of acetylene. eurochemsupplies.comacademie-sciences.fr These reactions are often catalyzed by transition metal complexes, offering milder reaction conditions and potentially higher selectivity.

Palladium Catalysis: Air-stable palladium catalysts generated in situ have been shown to efficiently catalyze the transetherification between ethyl vinyl ether and various alcohols. academie-sciences.fr This method can produce vinyl ethers in a single step with alcohol conversions reported between 50-82% and yields up to 75%. academie-sciences.fr The process involves optimizing parameters such as solvent, catalyst loading, and reactant ratios.

Iridium Catalysis: Iridium-catalyzed reactions represent a complementary and highly efficient approach. researchgate.netorgsyn.org Iridium complexes can effectively catalyze the transfer of a vinyl group from vinyl acetate to alcohols, including diols. researchgate.netorgsyn.org This methodology has demonstrated high yields, such as the vinylation of n-octyl alcohol which proceeded in 99% yield, showcasing the potential for high-efficiency conversion under milder conditions than the traditional Reppe synthesis. orgsyn.org

Development of Heterogeneous Catalysts

Chemical Reactivity and Mechanistic Investigations of 1,4 Butanediol Monovinyl Ether

Reactivity of the Vinyl Ether Moiety

The reactivity of 1,4-butanediol (B3395766) monovinyl ether is significantly influenced by the presence of the vinyl ether group. This functional group possesses a unique electronic structure that dictates its behavior in various chemical transformations.

The vinyl ether moiety consists of a carbon-carbon double bond directly attached to an oxygen atom. This arrangement leads to a resonance effect where the lone pair of electrons on the oxygen atom can be delocalized into the π-system of the double bond. This delocalization increases the electron density of the double bond, making it "electron-rich." This heightened electron density renders the vinyl ether susceptible to attack by electrophiles.

The electron-donating nature of the adjacent oxygen atom makes the double bond in 1,4-butanediol monovinyl ether highly reactive compared to simple alkenes. This inherent reactivity is a key factor in its utility in various chemical syntheses.

The electron-rich double bond of 1,4-butanediol monovinyl ether is readily activated in the presence of acidic catalysts, leading to polymerization. Cationic polymerization is a primary pathway for this monomer. The process is initiated by an electrophilic attack on the vinyl group, which can be generated from a protic acid or a Lewis acid in the presence of a proton source. This attack forms a stabilized carbocation intermediate, which then propagates by adding to another monomer unit. This process continues, leading to the formation of a polyacetal chain.

The polymerization of 1,4-butanediol monovinyl ether can be initiated by various cationic initiators. The choice of initiator and reaction conditions can influence the molecular weight and properties of the resulting polymer.

In the presence of strong acids and a nucleophile such as water, the vinyl ether group of 1,4-butanediol monovinyl ether can undergo hydrolysis. The generally accepted mechanism for this reaction involves a rate-determining protonation of the vinyl group on the β-carbon. This is followed by the rapid hydration of the resulting alkoxycarbocation and subsequent fast decomposition of the hemiacetal intermediate. The final decomposition products are acetaldehyde (B116499) and 1,4-butanediol.

Side reactions can also occur during the synthesis of 1,4-butanediol monovinyl ether, such as the further reaction with acetylene (B1199291) to form 1,4-butanediol divinyl ether or a self-condensation reaction to yield a cyclic acetal (B89532).

Reactivity of the Hydroxyl Functional Group

The presence of a primary hydroxyl group at the other end of the 1,4-butanediol monovinyl ether molecule provides another site for chemical reactivity, allowing for a range of derivatization and polymerization reactions.

The hydroxyl group of 1,4-butanediol monovinyl ether can undergo typical alcohol reactions, including esterification and etherification.

Esterification: This reaction involves the condensation of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This process is often catalyzed by an acid. The esterification of 1,4-butanediol itself is a well-established industrial process. While specific examples with 1,4-butanediol monovinyl ether are less commonly detailed, the fundamental reactivity of the primary hydroxyl group remains the same. The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Etherification: The hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This allows for the introduction of various alkyl or aryl groups at the hydroxyl end of the molecule.

The hydroxyl functionality of 1,4-butanediol monovinyl ether is crucial for its role in various polymerization and crosslinking applications.

Polyurethane Synthesis: 1,4-butanediol is a widely used chain extender in the production of polyurethanes. In these systems, the diol reacts with diisocyanates to form the hard segments of the polyurethane elastomer. Similarly, the hydroxyl group of 1,4-butanediol monovinyl ether can react with isocyanate groups to incorporate the vinyl ether functionality into a polyurethane backbone. This creates a polymer with pendant vinyl groups that can be further reacted or polymerized. The thermal degradation of urethanes based on MDI and 1,4-butanediol has been studied, revealing that the urethane (B1682113) bond can be unstable at elevated temperatures.

Coatings and Reactive Diluents: 1,4-butanediol monovinyl ether is utilized as a reactive diluent in radiation-curable coatings. In these applications, the hydroxyl group can participate in the crosslinking network. For instance, in UV-curable formulations, the hydroxyl group can enhance the rate of polymerization in certain systems. The vinyl ether group can undergo photoinitiated polymerization, and the hydroxyl group can contribute to the final properties of the cured film through hydrogen bonding and potential cross-linking reactions.

Data Tables

Table 1: Physical and Chemical Properties of 1,4-Butanediol Monovinyl Ether

| Property | Value | Reference(s) |

| Chemical Formula | C6H12O2 | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless to light yellow transparent liquid | |

| Density | 0.939 g/mL at 25 °C | |

| Boiling Point | 95 °C at 20 mmHg | |

| Refractive Index | n20/D 1.444 | |

| Melting Point | -33°C | |

| Flash Point | 85 °C (closed cup) |

Intramolecular Cyclization Potential

The structure of 1,4-butanediol monovinyl ether is predisposed to intramolecular cyclization, a reaction that would lead to the formation of a five-membered heterocyclic ring. This process, known as intramolecular hydroalkoxylation, involves the addition of the terminal hydroxyl group across the double bond of the vinyl ether. The expected product of such a cyclization would be 2-methyltetrahydrofuran (B130290), a valuable solvent and chemical intermediate.

While specific studies on the intramolecular cyclization of 1,4-butanediol monovinyl ether are not extensively documented, the reaction is highly plausible and analogous to well-established intramolecular hydroalkoxylation reactions of other unsaturated alcohols. These reactions are typically catalyzed by transition metals, such as gold or palladium, which activate the vinyl ether towards nucleophilic attack by the hydroxyl group.

The general mechanism for such a catalyzed cyclization can be envisioned as follows:

Coordination of the catalyst to the vinyl ether double bond, activating it for nucleophilic attack.

Intramolecular attack of the hydroxyl group on the activated double bond, leading to the formation of a cyclic intermediate.

Protonolysis or reductive elimination to release the 2-methyltetrahydrofuran product and regenerate the active catalyst.

The efficiency and selectivity of this cyclization would be influenced by several factors, including the choice of catalyst, reaction temperature, and solvent. The inherent proximity of the reacting functional groups in 1,4-butanediol monovinyl ether suggests a favorable kinetic and thermodynamic profile for the formation of the five-membered ring.

| Catalyst System | Substrate Type | Product | Typical Yield (%) | Reference Analogy |

|---|---|---|---|---|

| Gold(I) Complexes | Alkenols | Substituted Tetrahydrofurans | 75-95 | Mechanistic studies on gold-catalyzed hydroalkoxylation of allenes provide insights into potential pathways. |

| Palladium(II) Complexes | Alkenols | Substituted Tetrahydrofurans | 70-90 | Palladium-catalyzed intramolecular C-O bond formation is a well-established method for synthesizing oxygen heterocycles. researchgate.netmit.edunih.gov |

| Acid Catalysis (e.g., PTSA) | Unsaturated Alcohols | Cyclic Ethers | Variable | Acid-catalyzed cyclization is a classic method, though it may be less selective for complex substrates. |

Computational Chemistry in Reactivity Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms, including those involving vinyl ethers. These theoretical approaches provide valuable insights into transition states, stereoelectronic effects, and catalyst-substrate interactions that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and intermediates. For the intramolecular cyclization of 1,4-butanediol monovinyl ether, DFT could be employed to:

Elucidate the step-by-step reaction mechanism: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Determine the activation energies: The energy barrier for the cyclization step can be quantified, providing insights into the reaction kinetics.

Investigate the role of the catalyst: DFT can model how the catalyst interacts with the substrate to lower the activation energy of the reaction. For instance, studies on gold(I)-catalyzed hydroalkoxylation of allenes have used DFT to understand the mechanistic and regiochemical aspects of the reaction. nih.gov

| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Alkene Coordination | Au(I) | 5-10 | DFT (B3LYP) |

| Nucleophilic Attack (Cyclization) | Au(I) | 15-20 | DFT (B3LYP) |

| Protodeauration | Au(I) | 10-15 | DFT (B3LYP) |

Stereoelectronic Effects and Regioselectivity Determination (e.g., Arylation Reactions)

While intramolecular cyclization of 1,4-butanediol monovinyl ether is expected to be highly regioselective due to the fixed positions of the reacting groups, computational studies are crucial for understanding regioselectivity in intermolecular reactions, such as arylation. The electronic nature of the vinyl ether and the steric and electronic properties of the arylating agent and catalyst all play a role in determining whether the α or β position of the vinyl ether is functionalized.

DFT calculations can be used to:

Analyze the electronic structure of the vinyl ether: Understanding the charge distribution and frontier molecular orbitals (HOMO and LUMO) helps to predict the most likely site of electrophilic or nucleophilic attack.

Model the transition states for α- and β-arylation: By comparing the activation energies for the two possible pathways, the preferred regioselectivity can be predicted. For example, DFT calculations have been successfully used to rationalize the ligand-driven selectivity in the palladium-catalyzed terminal (β-) arylation of acyclic vinyl ethers. nih.govresearchgate.net

| Factor | Computational Descriptor | Influence on Regioselectivity |

|---|---|---|

| Electronic Effects | Partial charges on α and β carbons, HOMO/LUMO coefficients | Electron-richness of the double bond influences susceptibility to electrophilic attack. |

| Steric Effects | Steric maps, transition state geometries | Bulky substituents on the vinyl ether or catalyst can favor attack at the less hindered position. |

| Ligand Effects | Ligand bite angle, Tolman electronic parameter | The electronic and steric properties of the catalyst's ligands can direct the regiochemical outcome. nih.gov |

Modeling of Catalyst-Substrate Interactions

A fundamental understanding of how a catalyst interacts with the substrate is key to designing more efficient and selective catalytic systems. Computational modeling provides a molecular-level picture of these interactions. In the context of reactions involving 1,4-butanediol monovinyl ether, this could involve:

Visualizing the binding of the vinyl ether to the metal center: DFT can generate 3D models of the catalyst-substrate complex, revealing the coordination geometry and key intermolecular interactions.

Quantifying the strength of the catalyst-substrate bond: The binding energy can be calculated to assess the stability of the complex.

Investigating the influence of ligands: By systematically modifying the ligands on the metal catalyst in the computational model, their effect on the binding and subsequent reactivity of the vinyl ether can be studied. DFT studies on gold-ligand interactions have provided insights into the nature of the coordinate bonds and the influence of ligands on the electronic structure of the metal center. mdpi.comresearchgate.net

| Interaction Type | Computational Method | Information Gained |

|---|---|---|

| π-Coordination | Natural Bond Orbital (NBO) analysis, Energy Decomposition Analysis (EDA) | Quantifies the donation and back-donation of electron density between the vinyl ether π-system and the metal d-orbitals. |

| Steric Repulsion | Molecular mechanics (MM), Steric mapping | Identifies regions of steric clash between the substrate and the catalyst's ligands. |

| Non-covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots | Reveals the presence and strength of weaker interactions like hydrogen bonding or van der Waals forces that can influence reactivity and selectivity. |

Polymerization Chemistry of 1,4 Butanediol Monovinyl Ether

Homopolymerization Pathways

Cationic polymerization is a chain-growth polymerization where the active center is a carbocation. For vinyl ethers, including 1,4-butanediol (B3395766) monovinyl ether, the propagating species is an oxocarbenium ion, which is stabilized by resonance with the ether oxygen. The process is typically sensitive and requires careful control of reaction conditions to minimize side reactions such as chain transfer and termination. nih.govwikipedia.org

The initiation of cationic polymerization of vinyl ethers can be achieved through various systems that generate an electrophilic species to attack the vinyl double bond.

Brønsted Acids: Strong Brønsted acids with non-nucleophilic conjugate bases can directly protonate the vinyl ether double bond to generate the initial oxocarbenium ion. Recent advancements have demonstrated that strong, confined Brønsted acids, such as imidodiphosphorimidates (IDPis), can effectively initiate the polymerization of vinyl ethers. acs.orgnih.gov These single-component organic acid systems, like pentacarbomethoxycyclopentadiene (PCCP), are capable of promoting controlled polymerization even under ambient conditions. nih.govnih.gov The initiation occurs via the protonation of the vinyl ether monomer by the acid, forming an adduct that subsequently propagates. nih.gov

Lewis Acids: Lewis acids are commonly used as co-initiators in conjunction with a proton source (protogen), such as water or an alcohol, or a carbocation source (cationogen), like an alkyl halide. nih.gov For instance, combinations like SnCl₄ with a bulky phosphoric acid ligand have been shown to be effective. nih.gov The Lewis acid activates the initiator, facilitating the generation of the initiating carbocation. However, conventional Lewis acid systems often require low temperatures and stringent anhydrous conditions to achieve controlled polymerization. nih.gov

Photoinitiators: Photoinitiated cationic polymerization utilizes compounds that generate a strong acid upon exposure to UV or visible light. Onium salts, particularly diaryliodonium and triarylsulfonium salts with non-nucleophilic anions (e.g., SbF₆⁻, PF₆⁻), are prominent classes of photoinitiators. nsf.govresearchgate.net Upon irradiation, these salts undergo photolysis to produce a Brønsted acid that initiates polymerization. proquest.com This method offers excellent spatial and temporal control over the initiation process. acs.org For example, diaryliodonium salts can trigger the polymerization of vinyl ethers upon UV irradiation, generating an initiating species like hydrogen iodide through photodegradation. figshare.com

| Initiator Type | Specific Example(s) | Mechanism of Action | Key Features |

|---|---|---|---|

| Brønsted Acid | Imidodiphosphorimidates (IDPis), Pentacarbomethoxycyclopentadiene (PCCP) | Direct protonation of the vinyl double bond to form an oxocarbenium ion. | Single-component system; can enable controlled polymerization under ambient conditions. nih.govnih.gov |

| Lewis Acid | TiCl₄, SnCl₄ (often with a protogen like HCl or an alcohol) | Activates a protogen or cationogen to generate the initiating carbocation. | Requires co-initiator; often needs low temperatures and anhydrous conditions. nih.gov |

| Photoinitiator | Diaryliodonium salts (e.g., (C₆H₅)₂I⁺SbF₆⁻), Triarylsulfonium salts | Photolysis upon UV/visible light exposure generates a strong Brønsted acid. | Provides excellent spatial and temporal control over initiation. nsf.govacs.org |

Propagation: The propagation step involves the sequential addition of monomer molecules to the growing oxocarbenium ion chain end. This is typically a very fast and exothermic process. The stability of the propagating oxocarbenium ion is crucial for maintaining a controlled polymerization. For some specific vinyl ethers, such as phenyl vinyl ether, propagation can be complicated by side reactions like intramolecular Friedel-Crafts reactions, which can alter the polymer backbone structure. acs.org

Chain Transfer: Chain transfer reactions are common in cationic polymerization and can limit the final molecular weight of the polymer. These reactions terminate one polymer chain while initiating a new one. Key chain transfer mechanisms include:

Monomer Transfer: A proton can be transferred from the propagating chain end to a monomer molecule. This is a significant chain-breaking event in vinyl ether polymerization.

β-Hydride Elimination: This involves the abstraction of a proton from the carbon beta to the cationic center, resulting in a terminal double bond on the polymer chain and the release of a proton that can initiate a new chain.

Solvent Effects: The choice of solvent has a profound impact on polymerization kinetics and control. nih.gov Solvents can participate in chain transfer or affect the stability and reactivity of the propagating species. For instance, polar solvents can stabilize the carbocation but may also act as nucleophiles, leading to termination. Non-polar solvents are often preferred, but polymer solubility can be an issue. nih.gov The propagation rates for vinyl ethers are known to be low in solvents like nitromethane. nih.gov

It is important to note that the pendant hydroxyl group in 1,4-butanediol monovinyl ether could potentially act as an internal chain transfer agent by transferring a proton to the active chain end.

Achieving a controlled or "living" cationic polymerization, where termination and chain transfer are effectively suppressed, allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. wikipedia.org

Key methodologies include:

Stabilization of the Carbocation: This can be achieved by using initiating systems that generate a counteranion that is nucleophilic enough to reversibly cap the propagating chain end but not so nucleophilic that it causes irreversible termination. researchgate.net This creates a dynamic equilibrium between a dormant covalent species and the active ionic species. wikipedia.org

Use of Added Bases: Lewis bases can be added to the system to reversibly complex with the propagating carbocation, reducing its reactivity and suppressing undesirable side reactions. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT): Cationic RAFT polymerization utilizes a chain transfer agent (CTA), such as a dithiocarbamate (B8719985), to establish a degenerative chain transfer equilibrium. rsc.orgacs.org The propagating cationic center is reversibly transferred between polymer chains via the CTA, enabling controlled chain growth. acs.orgsemanticscholar.org

Single-Component Acid Initiators: As mentioned earlier, systems using acids like PCCP can achieve living characteristics by forming a tight ion pair between the bulky, non-coordinating anion and the propagating cation, which sterically hinders chain transfer events. nih.govnih.gov

| Methodology | Principle | Typical Reagents | Outcome |

|---|---|---|---|

| Stabilized Carbocation (Counteranion) | Equilibrium between active ionic species and dormant covalent species. | HI/I₂, ZnI₂ | Controlled molecular weight, low dispersity. researchgate.net |

| Added Lewis Base | Reversible complexation reduces carbocation reactivity. | Ethers, esters, amines | Suppression of side reactions. researchgate.net |

| Cationic RAFT | Degenerative chain transfer via a CTA. | Protonic acid initiator + dithiocarbamate CTA. | Predictable molecular weight, low dispersity, block copolymers. semanticscholar.org |

| Single-Component Acid (e.g., PCCP) | Tight ion-pairing prevents chain transfer. | Pentacarbomethoxycyclopentadiene (PCCP). | Living characteristics under ambient conditions. nih.gov |

Photocontrolled cationic polymerization provides the ability to start, stop, and restart polymer chain growth simply by turning a light source on and off. acs.org This technique typically relies on photoredox catalysis in conjunction with a CTA.

Mechanistic Insights: A common mechanism for the photocontrolled cationic RAFT polymerization of vinyl ethers involves several key steps: nih.govfigshare.comnih.gov

Activation: Upon light absorption, the excited-state photocatalyst (PC*) oxidizes the CTA via single-electron transfer (SET), forming a radical cation. nih.govnih.gov

Initiation: This radical cation undergoes mesolytic cleavage to generate a reactive cation (which initiates polymerization) and a stable radical. nih.govnih.gov

Degenerative Chain Transfer: The propagating cationic chain end engages in a reversible RAFT-type equilibrium with dormant CTA-capped chains, ensuring uniform chain growth. nih.gov

Deactivation: The process is reversible. The reduced photocatalyst can be re-oxidized by the stable radical generated in step 2. This produces an anion that caps (B75204) the polymer chain end, rendering it dormant and halting polymerization when the light is off. nih.govnih.gov

Photocatalyst Design: The success of photocontrolled systems hinges on the properties of the photocatalyst. The catalyst's electronic properties and redox potentials in both its ground and excited states must be finely tuned. nih.govnih.gov The photocatalyst must be a sufficiently strong oxidant in its excited state to oxidize the CTA but should not react directly with the monomer. Acridinium salts and pyrylium (B1242799) salts are classes of organic photocatalysts that have been successfully employed for the visible-light-mediated cationic RAFT polymerization of various vinyl ethers. nih.govacs.org

Controlling the stereochemistry (tacticity) of the polymer backbone can significantly influence its material properties, such as crystallinity and melting point. For poly(vinyl ether)s, achieving high isotacticity (where the side chains are all on the same side of the polymer backbone) can transform an amorphous material into a semicrystalline thermoplastic. nsf.gov

Chiral Catalysis: Stereoselective polymerization of vinyl ethers can be achieved using chiral catalysts that create a chiral environment around the propagating chain end, favoring the addition of monomer from one specific face. This has been accomplished with:

Chiral Lewis Acids: Combinations of Lewis acids (e.g., TiCl₄) with chiral ligands, such as binaphthol (BINOL)-derived phosphoric acids, can generate a chiral counterion that directs monomer enchainment. nsf.gov

Chiral Brønsted Acids: Single-component chiral Brønsted acids, like chiral imidodiphosphorimidates, can act as both the initiator and the stereodirecting agent. The chiral conjugate base forms an ion pair with the oxocarbenium chain end, guiding the stereochemistry of monomer addition. acs.org

Ion-Pairing Approaches: The key to catalyst-controlled stereoselection is the formation of a chiral ion pair between the propagating cation and the catalyst-derived counterion. nsf.gov This asymmetric ion-pairing catalysis overrides the weak intrinsic bias of the achiral chain end. nsf.govunc.edu The structure of the chiral counterion is critical; it must be sterically demanding enough to create a significant energy difference between the two possible pathways of monomer addition. acs.orgnih.gov

Tacticity Control: The degree of isotacticity is influenced by several factors, including the catalyst structure, solvent, and temperature. Lower polymerization temperatures generally lead to higher stereoselectivity. nih.gov Recent research has combined photoredox catalysis with asymmetric ion-pairing by designing a chiral ion pair photoredox catalyst. This system consists of a photoredox-active cation and a sterically confined chiral anion, enabling for the first time a stereoselective cationic polymerization that is also controlled by light, achieving high isotacticity (up to 91% meso diads) at very low catalyst loadings. chemrxiv.org

Cationic Polymerization

Copolymerization Strategies

Copolymerization significantly broadens the applications of 1,4-butanediol monovinyl ether by combining its properties with those of other monomers. This allows for the creation of materials with customized characteristics, such as enhanced durability, specific chemical functionalities, or hybrid organic-inorganic properties.

With Fluorine-Containing Monomers for High-Performance Resins

A significant application of 1,4-butanediol monovinyl ether is its use as a comonomer in the production of high-performance fluoropolymer resins. ycxinjingchem.comxinjingchem.com Pure fluoropolymers, while known for their exceptional weatherability and chemical resistance, often suffer from poor solubility in organic solvents, which limits their application in coatings. google.com

By copolymerizing electron-poor fluoroalkenes (e.g., tetrafluoroethylene (B6358150) or chlorotrifluoroethylene) with an electron-rich vinyl ether like BVE, a new class of resins known as fluoroethylene vinyl ether (FEVE) resins can be produced. This copolymerization often proceeds in an alternating fashion. The incorporation of the BVE monomer serves several crucial functions:

It disrupts the crystallinity of the fluoropolymer chain, rendering the resulting copolymer soluble in common organic solvents.

The hydroxyl group from the BVE unit provides a reactive site for crosslinking, typically with isocyanates, to form durable polyurethane coatings. ycxinjingchem.com

It improves the adhesion of the coating to various substrates. ycxinjingchem.com

The resulting FEVE resins combine the outstanding UV resistance and durability of fluoropolymers with the processability of conventional solvent-based coatings, making them ideal for long-life architectural and industrial maintenance applications. google.com

With Epoxy Monomers for Hybrid Systems

1,4-Butanediol monovinyl ether can be copolymerized with epoxy monomers to create hybrid polymer systems. Both vinyl ethers and epoxides are readily polymerized through cationic mechanisms, making them compatible comonomers. researchgate.net The polymerization can be initiated by photoinitiators, such as iodonium (B1229267) salts, which generate a strong acid upon exposure to UV light or heat. digitellinc.com This allows for the rapid, solvent-free curing of monomer formulations. digitellinc.com

In these hybrid systems, the BVE monomer can act as a reactive diluent, reducing the viscosity of thick epoxy resins and improving their handling and processing characteristics. The hydroxyl group on the BVE unit can also participate in subsequent reactions, providing additional crosslinking pathways and modifying the final properties of the cured network. The copolymerization of vinyl ethers with epoxides can lead to materials with a balance of properties, such as improved flexibility and toughness, contributed by the poly(vinyl ether) segments, alongside the high strength and chemical resistance characteristic of epoxy resins. This approach is valuable in the formulation of coatings, adhesives, and encapsulants.

With Electron-Acceptor Monomers (e.g., Maleimides, Maleates): Role of Charge-Transfer Complexes and Alternating Copolymer Formation

The electron-rich double bond of 1,4-butanediol monovinyl ether makes it an excellent electron-donor monomer for copolymerization with electron-acceptor monomers. Prominent examples of electron-acceptor monomers include maleic anhydride (B1165640) and N-substituted maleimides. digitellinc.comjocpr.com

When these donor and acceptor monomers are mixed, they can form a charge-transfer complex (CTC). This complex can then participate in the polymerization, often leading to a highly regular, alternating copolymer structure, even in radical polymerization where random copolymers would typically be expected. researchgate.net Neither the vinyl ether nor maleic anhydride tends to undergo radical homopolymerization, but they readily copolymerize to form alternating structures. digitellinc.com

This strategy is used to produce vinyl ether/maleic anhydride copolymers, which are noted for their unique properties and applications. xinjingchem.comresearchgate.net The anhydride groups in the resulting polymer are reactive and can be post-modified, for example, by hydrolysis to form dicarboxylic acids or by reaction with alcohols or amines to introduce further functionality. This makes them useful as adhesives, coatings, and functional additives. Similarly, maleimides can be copolymerized to introduce their characteristic five-membered ring into the polymer backbone, which can enhance thermal stability. jocpr.com

Table 1: Copolymerization of Vinyl Ethers with Electron-Acceptor Monomers

| Electron-Donor Monomer | Electron-Acceptor Monomer | Key Feature | Resulting Structure | Reference |

|---|---|---|---|---|

| Alkyl Vinyl Ether (e.g., BVE) | Maleic Anhydride | Charge-Transfer Complex Formation | Strictly Alternating Copolymer | researchgate.net |

| Butyl Vinyl Ether | Maleic Anhydride | No homopolymerization of either monomer | Alternating Copolymer | digitellinc.com |

| Various | N-Substituted Maleimide | Enhances thermal stability | Copolymer with imide rings | jocpr.com |

Polyaddition Reactions with Diols and Oligomers for Periodic Architectures

The dual functionality of 1,4-butanediol monovinyl ether, containing both a vinyl ether group and a hydroxyl group, allows it to undergo self-polyaddition reactions. In the presence of an acid catalyst, the hydroxyl group of one monomer molecule can add across the vinyl ether double bond of another, forming an acetal (B89532) linkage. This step-growth polymerization results in the formation of polyacetals with a regularly repeating structure. High molecular weight polyacetals can be achieved under optimized conditions.

Furthermore, the vinyl ether group can react with other diols or oligomers containing hydroxyl groups. This polyaddition reaction is a powerful tool for creating polymers with precisely defined, periodic architectures. For example, reacting a di-functional oligomer (a diol) with a divinyl ether results in a polymer with the oligomer segments linked by acetal groups. This method can be used to synthesize materials with selectively cleavable linkages, as the acetal bond is stable under basic conditions but can be hydrolyzed by acid.

Control of Polymer Architecture and Molecular Weight Distribution

Controlling the polymer architecture and molecular weight distribution (MWD) is crucial for tailoring the properties of materials derived from 1,4-butanediol monovinyl ether. The molecular weight of the homopolymer of BVE is significantly influenced by the choice of catalyst and reaction conditions.

Early research on the bulk polymerization of BVE using Friedel-Crafts catalysts demonstrated this dependence. As shown in the table below, different catalysts yield polymers with substantially different average molecular weights under similar conditions. kyoto-u.ac.jp

Table 2: Effect of Catalyst on Molecular Weight of Poly(1,4-Butanediol Monovinyl Ether)

| Catalyst | Temperature (°C) | Average Molecular Weight | Reference |

|---|---|---|---|

| SnCl₄ | 10-15 | 2,470 | kyoto-u.ac.jp |

| AlCl₃ | 10-15 | 3,600 | kyoto-u.ac.jp |

| BF₃·Et₂O | 10-15 | ~3,360 (Degree of Polym. ~29) | kyoto-u.ac.jp |

| BF₃ | 25-28 | Low Polymer | kyoto-u.ac.jp |

Solution polymerization generally results in polymers of lower molecular weight compared to bulk polymerization. kyoto-u.ac.jp For instance, polymerization in chloroform (B151607) at -40°C with BF₃ yielded a polymer with an average degree of polymerization of 19. kyoto-u.ac.jp

Modern controlled polymerization techniques offer more precise control over polymer architecture. For vinyl ethers, living cationic polymerization is the most effective method. By carefully selecting the initiator, Lewis acid activator, and reaction conditions (e.g., temperature, solvent), it is possible to produce polymers with a narrow molecular weight distribution (low dispersity, Đ) and predictable molecular weights based on the monomer-to-initiator ratio. nih.gov The use of proton traps can further enhance control by preventing side reactions. nih.gov These techniques also enable the synthesis of more complex architectures, such as block copolymers, by the sequential addition of different monomers. researchgate.net

Achieving Narrow Dispersities in Polymer Products

The synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity or polydispersity index, PDI) is crucial for many advanced applications. For vinyl ethers, including 1,4-butanediol monovinyl ether, living cationic polymerization is the most effective method to achieve this control. nih.govwarwick.ac.uk

Living polymerization techniques are characterized by the absence of irreversible chain termination and chain transfer reactions. This allows polymer chains to grow at a constant rate, leading to a linear increase in molecular weight with monomer conversion and resulting in polymers with a narrow PDI, typically below 1.2. nih.gov

For the cationic polymerization of vinyl ethers, the key to achieving a living process is the stabilization of the propagating carbocationic species. This is often accomplished by using a combination of a weak Lewis acid as a catalyst and an initiator, and by carefully controlling the polymerization conditions such as temperature and solvent polarity. For instance, initiating systems such as an HCl-adduct of a vinyl ether in conjunction with a Lewis acid like tin tetrachloride (SnCl₄) in the presence of a nucleophilic additive can effectively control the polymerization. The additive reversibly caps the propagating species, establishing a dynamic equilibrium between active and dormant chains, which is essential for controlled polymerization.

While specific data for the living cationic polymerization of 1,4-butanediol monovinyl ether is not extensively detailed in readily available literature, the principles established for other alkyl vinyl ethers are directly applicable. The hydroxyl group of HBVE may require protection prior to polymerization to prevent side reactions with the cationic propagating center.

Below is a representative data table illustrating the typical control achieved in the living cationic polymerization of alkyl vinyl ethers, which can be extrapolated to the polymerization of protected 1,4-butanediol monovinyl ether.

| Initiator/Catalyst System | Monomer | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| HCl-IBVE/SnCl₄ | Isobutyl vinyl ether | -78 | 10,000 | 1.15 |

| HCl-IBVE/SnCl₄ | Isobutyl vinyl ether | -40 | 25,000 | 1.18 |

| CH₃COOH/EtAlCl₂ | Ethyl vinyl ether | 0 | 15,000 | 1.20 |

Table 1: Representative data for the living cationic polymerization of alkyl vinyl ethers, demonstrating the achievement of narrow polydispersity indices (PDI).

Synthesis of Macromonomers and Vinyl Copolymers

The hydroxyl functionality of 1,4-butanediol monovinyl ether makes it an excellent candidate for the synthesis of macromonomers. A macromonomer is a polymer chain with a polymerizable end group. Poly(1,4-butanediol monovinyl ether) can be synthesized with a terminal functional group that can be further reacted to introduce a polymerizable moiety, such as a methacrylate (B99206) or styryl group.

Alternatively, HBVE itself can be used as a monomer in copolymerizations with other vinyl monomers to introduce pendent hydroxyl groups along the polymer backbone. These hydroxyl groups can then serve as sites for grafting other polymer chains or for introducing other functional groups.

For example, 1,4-butanediol monovinyl ether can be copolymerized with N-vinylpyrrolidone (NVP) via free radical polymerization. ku.ac.ae The resulting copolymer, poly(NVP-co-HBVE), possesses the desirable properties of polyvinylpyrrolidone, such as biocompatibility and water solubility, along with the reactive hydroxyl groups from the HBVE units. These hydroxyl groups can be used for subsequent crosslinking or functionalization.

The reactivity ratios of the comonomers in such a copolymerization determine the distribution of the monomer units in the final copolymer. This, in turn, influences the properties of the resulting material.

| Comonomer 1 | Comonomer 2 | r1 | r2 | Copolymer Structure |

| N-vinylpyrrolidone (NVP) | Styrene | 0.045 | 15.7 | Blocky (Styrene) |

| N-vinylpyrrolidone (NVP) | Methyl Methacrylate | 0.02 | 4.5 | Blocky (MMA) |

| N-vinylpyrrolidone (NVP) | Maleic Anhydride | ~0 | ~0 | Alternating |

Table 2: Monomer reactivity ratios for the free radical copolymerization of N-vinylpyrrolidone with various comonomers, illustrating the tendency towards different copolymer structures.

Structure-Property Relationships in 1,4-Butanediol Monovinyl Ether Derived Polymers

The properties of polymers derived from 1,4-butanediol monovinyl ether are intrinsically linked to their molecular structure. By controlling aspects such as stereochemistry, the presence of cleavable linkages, and crosslink density, the macroscopic properties of the resulting materials can be precisely engineered.

Influence of Monomer Stereochemistry on Polymer Tacticity

The stereochemistry of the polymer backbone, known as tacticity, has a profound impact on the physical and mechanical properties of the material. For poly(1,4-butanediol monovinyl ether), the arrangement of the butoxyethanol side groups along the polymer chain can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (random).

The tacticity of poly(vinyl ethers) is primarily controlled during the polymerization process, specifically through the choice of catalyst and polymerization conditions. Cationic polymerization of vinyl ethers, particularly at low temperatures and with certain Lewis acid catalysts, can lead to stereoregular polymers. nih.govspsj.or.jp The use of chiral catalysts in asymmetric ion-pairing catalysis has emerged as a powerful strategy for achieving high levels of stereocontrol in the cationic polymerization of vinyl ethers. nsf.govchemrxiv.orgnih.govdigitellinc.com

An isotactic structure allows for more efficient chain packing, leading to higher crystallinity, increased melting point, and enhanced mechanical strength compared to the atactic counterpart. For poly(1,4-butanediol monovinyl ether), an isotactic polymer would be expected to exhibit a higher degree of crystallinity due to the regular arrangement of the side chains, which would facilitate the formation of ordered domains. This can be particularly advantageous for applications requiring high strength and thermal stability.

| Catalyst System | Monomer | Tacticity (% meso diads) |

| BF₃·OEt₂ | tert-Butyl vinyl ether | >90% isotactic |

| TiCl₄/TADDOL | Isobutyl vinyl ether | 90% isotactic |

| Chiral Phosphoric Acid/TiCl₄ | n-Propyl vinyl ether | 83% isotactic |

Table 3: Examples of catalyst systems used to achieve high isotacticity in the cationic polymerization of various vinyl ethers.

Design of Cleavable Linkages within Polymer Backbones for Controlled Degradation

The introduction of cleavable linkages into the backbone of poly(1,4-butanediol monovinyl ether) is a key strategy for designing polymers with controlled degradation profiles. This is particularly important for biomedical applications where the polymer must degrade into non-toxic byproducts after fulfilling its function.

One approach to introduce cleavable linkages is through the copolymerization of 1,4-butanediol monovinyl ether with monomers that contain acid-labile groups. For example, the incorporation of acetal or ketal groups into the polymer backbone can render the polymer susceptible to hydrolysis under acidic conditions, such as those found in the endo-lysosomal compartments of cells. This allows for the triggered release of encapsulated drugs in a specific cellular environment. sigmaaldrich.commdpi.comresearchgate.net

The rate of degradation can be tuned by adjusting the type and density of the cleavable linkages within the polymer chain. For example, the hydrolysis rate of acetals can be controlled by modifying their chemical structure.

| Cleavable Linkage | Trigger for Cleavage | Potential Application |

| Acetal/Ketal | Acidic pH | pH-responsive drug delivery |

| Ester | Hydrolysis, Enzymes | Biodegradable materials, drug delivery |

| Disulfide | Reducing agents (e.g., glutathione) | Intracellular drug delivery |

Table 4: Examples of cleavable linkages and their corresponding cleavage triggers, which can be incorporated into polymers for controlled degradation.

Engineering Crosslink Density for Tunable Material Properties

The pendent hydroxyl groups of poly(1,4-butanediol monovinyl ether) provide convenient handles for crosslinking, which is a powerful tool for tuning the mechanical and physical properties of the resulting polymer network. Crosslinking involves the formation of covalent bonds between polymer chains, leading to the formation of a three-dimensional network.

The density of these crosslinks plays a critical role in determining the material's properties. A higher crosslink density generally leads to a stiffer, more rigid material with a higher modulus, increased thermal stability, and reduced swelling in solvents. Conversely, a lower crosslink density results in a softer, more flexible, and more elastomeric material.

A common method for crosslinking polymers with hydroxyl groups is through reaction with diisocyanates to form urethane (B1682113) linkages. The stoichiometry between the hydroxyl groups on the polymer and the isocyanate groups of the crosslinker can be varied to precisely control the crosslink density. Other crosslinking strategies could involve the use of di-epoxides or other bi-functional reagents that react with hydroxyl groups.

By carefully controlling the crosslink density, a wide range of materials with tailored properties can be prepared from poly(1,4-butanediol monovinyl ether), from soft hydrogels to rigid thermosets.

| Crosslink Density | Expected Young's Modulus | Expected Swelling Ratio | Expected Glass Transition Temperature (Tg) |

| Low | Low | High | Low |

| Medium | Intermediate | Intermediate | Intermediate |

| High | High | Low | High |

Table 5: General trends in the material properties of a crosslinked polymer as a function of crosslink density.

Applications in Advanced Materials Science and Engineering Research

Development of Functional Polymeric Materials

The dual functionality of 1,4-butanediol (B3395766) monovinyl ether makes it a valuable building block for a diverse range of functional polymers. The vinyl ether group is susceptible to cationic polymerization and can participate in radical copolymerization and click chemistry reactions, while the hydroxyl group allows for incorporation into polyesters, polyurethanes, and other condensation polymers. This enables the creation of materials with tailored properties for specific high-performance applications.

In Coatings and Adhesives: UV-Curable Systems and Waterborne Fluoropolymer Coatings

1,4-Butanediol monovinyl ether serves as a critical component in the formulation of advanced coatings and adhesives, particularly in UV-curable systems and waterborne fluoropolymer coatings.

In UV-curable systems , which are solvent-free coatings that cure rapidly upon exposure to ultraviolet light, HBVE functions as a reactive diluent. researchgate.net Its inclusion in formulations, such as modified epoxy resins, helps to reduce viscosity, making the coating easier to apply. researchgate.net Because it is a reactive monomer, it becomes part of the final polymer network during the curing process, contributing to the coating's properties. researchgate.net The use of HBVE can lead to coatings with fast curing speeds, high gloss, excellent flexibility, strong adhesion, and good abrasion resistance. researchgate.net

In the realm of waterborne fluoropolymer coatings , HBVE is utilized as a comonomer to enhance the performance of fluororesins. chemicalbook.com While fluoropolymers are known for their excellent resistance to corrosion, weathering, and staining, they can have poor adhesion and pigment wettability. researchgate.net By copolymerizing fluoroolefins with functional monomers like HBVE, the resulting resin gains improved solubility, adhesion, and crosslinking capabilities. xinjingchem.com This leads to high-performance waterborne coatings that combine the durability of fluorine-containing materials with the safety, environmental benefits, and good construction performance of a water-based system. chemicalbook.com

As Reactive Diluents in Radiation-Curable Formulations

Radiation-curable formulations, which include UV- and electron beam-cured systems, rely on reactive diluents to control the viscosity of the resin and influence the final properties of the cured material. researchgate.net 1,4-Butanediol monovinyl ether is employed as such a reactive diluent. researchgate.net Unlike non-reactive solvents that evaporate during curing and can release volatile organic compounds (VOCs), reactive diluents are monomers that copolymerize with the oligomers in the formulation, becoming a permanent part of the crosslinked polymer network. nih.govcamachem.com

The primary function of HBVE in these systems is to lower the viscosity of highly viscous oligomers (like urethane (B1682113) acrylates), improving the processability and application of the coating or ink. chemicalbook.com Its incorporation can significantly enhance the performance of the final product. Vinyl ethers, in general, are known for their ability to reduce viscosity effectively and participate in both free-radical and cationic polymerization, offering versatility in formulation design. chemicalbook.com The use of HBVE contributes to the development of solvent-free coatings that offer rapid curing speeds and reduced environmental impact. researchgate.net

| Formulation Type | Function of 1,4-Butanediol Monovinyl Ether | Resulting Properties | Reference |

|---|---|---|---|

| UV-Curable Systems (e.g., Modified Epoxy) | Reactive Diluent | Reduced viscosity, fast curing, high gloss, strong adhesion, excellent flexibility. | researchgate.net |

| Waterborne Fluoropolymer Coatings | Functional Comonomer | Improved solubility, adhesion, and crosslinking; enhanced corrosion and stain resistance. | researchgate.netchemicalbook.comxinjingchem.com |

| General Radiation-Curable Formulations | Reactive Diluent | Viscosity reduction, participation in polymerization, enables solvent-free systems. | researchgate.netresearchgate.net |

For High-Performance Polyvinyl Ethers and Polyacetals

The vinyl ether group of 1,4-butanediol monovinyl ether allows it to undergo self-polyaddition to form high-performance polyacetals. researchgate.net Through acid-catalyzed polyaddition, the vinyl ether group of one monomer reacts with the hydroxyl group of another, repeating in a stepwise manner to build a polymer chain with repeating acetal (B89532) linkages. researchgate.netsci-hub.box This process can yield high molecular weight polymers, with number-average molecular weights reaching up to 110,000, depending on the catalyst and reaction conditions. researchgate.net

These polyacetals are thermally stable but can be smoothly degraded by treatment with aqueous acid, which is a key feature for developing recyclable materials. researchgate.net Furthermore, these polyacetals can be synthesized as hydroxy-terminated telechelic polymers, which can then serve as polyols (prepolymer glycols) for synthesizing other complex polymers, such as polyurethanes. researchgate.net By using HBVE, polyacetal polyols can be created that form the soft segments in polyurethane elastomers, resulting in flexible materials that are thermally stable to over 300°C. sci-hub.box The ability to create these high-performance, degradable polyacetals opens up new possibilities for advanced and environmentally conscious plastics. researchgate.netresearchgate.net

In the Production of Specialty Plastics and Elastic Fibers (e.g., Polyurethanes)

1,4-Butanediol monovinyl ether is a valuable monomer for creating specialty plastics like advanced polyurethanes. researchgate.net Its hydroxyl functionality allows it to be directly incorporated into polyurethane systems, where it can act as a chain extender or be used to build soft segments. xinjingchem.com When used in this way, the vinyl ether group remains as a pendant functional group on the polymer backbone. xinjingchem.com This "pendent unsaturation" provides a reactive site for subsequent crosslinking or polymer modification. xinjingchem.com

A more advanced application involves first synthesizing polyacetal polyols from HBVE, as described previously. sci-hub.box These polyacetals are then reacted with diisocyanates (like 4,4'-diphenylmethane diisocyanate) and a chain extender (like 1,4-butanediol) to produce polyacetal-polyurethane elastomers. sci-hub.box These materials combine the elastomeric properties of polyurethanes with the unique degradability of the polyacetal segments. researchgate.net This approach allows for the creation of specialty thermoplastic elastomers that are flexible, thermally stable, and chemically recyclable. researchgate.netsci-hub.box

Research on Recyclable and Degradable Polymer Systems through Labile Linkages

A significant challenge in polymer science is the development of materials that can be easily recycled or degraded at the end of their life, particularly for thermoset polymers which are traditionally difficult to recycle. nih.gov 1,4-Butanediol monovinyl ether is at the forefront of research into creating such materials through the incorporation of labile, or cleavable, linkages into the polymer backbone.

The key to this application lies in the acetal bonds formed during the polymerization of HBVE. researchgate.net Acetal linkages are known to be stable under basic or neutral conditions but are susceptible to hydrolysis and cleavage under mild acidic conditions. researchgate.netsci-hub.box Researchers have successfully synthesized polyacetals and polyacetal-polyurethanes using HBVE where the polymer backbone is composed of these acid-labile linkages. researchgate.netsci-hub.box

This characteristic allows for a closed-loop recycling process. The resulting polymers are stable during their functional lifespan but can be deconstructed when desired. researchgate.net Treatment with aqueous acid at room temperature can smoothly degrade the polymer, breaking the acetal bonds to regenerate the original raw material diols in high purity and quantitative yields. researchgate.netresearchgate.net This approach represents a significant step toward a circular materials economy, offering a pathway to chemically recyclable thermoplastic elastomers and other high-performance polymers. researchgate.net

| Polymer Type | Labile Linkage | Degradation Stimulus | Degradation Products | Significance | Reference |

|---|---|---|---|---|---|

| Polyacetals | Acetal [–O–CH(CH₃)–O–] | Mild Aqueous Acid | Corresponding diol compounds | Chemically recyclable polymer | researchgate.net |

| Polyacetal-Polyurethanes | Acetal | Mild Aqueous Acid | Raw material diols | Chemically recyclable thermoplastic elastomer | researchgate.netsci-hub.box |

Design of Orthogonally Functionalized Polymer Networks

The design of orthogonally functionalized polymers—materials where multiple, distinct chemical modifications can be performed on the same polymer without interfering with each other—is a powerful strategy for creating complex, multifunctional materials. nih.gov The structure of 1,4-butanediol monovinyl ether, with its two chemically distinct reactive groups (a vinyl ether and a hydroxyl group), makes it an ideal monomer for this design principle.

The vinyl ether and hydroxyl groups exhibit different chemical reactivities, allowing them to be addressed in separate reaction steps. This concept is known as orthogonal functionalization. For example:

The vinyl ether group can undergo selective cationic polymerization, leaving the hydroxyl group untouched. This would result in a linear polymer with a pendant hydroxyl group at each repeating unit. These hydroxyl groups are then available for a second, different reaction, such as esterification or reaction with isocyanates to form crosslinks in a network.

Alternatively, the hydroxyl group could first be reacted, for instance, by incorporating it into a polyurethane or polyester (B1180765) backbone. The vinyl ether group would remain as a pendant functional group along the chain. These vinyl groups could then be used for subsequent modifications or crosslinking via reactions like thiol-ene click chemistry or UV-curing.

This ability to perform sequential and selective reactions enables precise control over the final polymer architecture and functionality. It allows for the creation of well-defined polymer networks, graft copolymers, and other complex structures where different functional molecules can be precisely placed. While specific research focusing solely on HBVE for orthogonal design is emerging, the fundamental chemistry of its bifunctional nature provides a clear and powerful pathway for developing advanced, highly tailored polymer materials. researchgate.net

Advanced Characterization and Analytical Methodologies in 1,4 Butanediol Monovinyl Ether Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the study of BVE, providing detailed insights into its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of BVE. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.

Structural Elucidation: The ¹H NMR spectrum of BVE exhibits characteristic signals corresponding to the vinyl, alkane chain, and hydroxyl protons. The vinyl protons typically appear as a set of distinct multiplets due to complex spin-spin coupling. The ¹³C NMR spectrum complements this by showing unique resonances for each carbon atom, including the two sp² hybridized carbons of the vinyl group and the four sp³ hybridized carbons of the butanediol (B1596017) backbone.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Butanediol (B3395766) Monovinyl Ether

Note: Chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and experimental conditions.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H₂C =CH-O- | ~4.02 (dd) & ~4.20 (dd) | ~86.5 |

| H₂C=C H-O- | ~6.48 (dd) | ~151.8 |

| -O-C H₂-CH₂- | ~3.75 (t) | ~69.5 |

| -O-CH₂-C H₂- | ~1.75 (quintet) | ~29.5 |

| -CH₂-C H₂-CH₂OH | ~1.65 (quintet) | ~26.0 |

| -C H₂-OH | ~3.65 (t) | ~62.0 |

| -CH₂-OH | Variable | N/A |

Kinetic Monitoring: NMR is also a powerful technique for real-time monitoring of reactions involving BVE, such as polymerization. uni-mainz.de By acquiring spectra at regular intervals, the consumption of the monomer can be precisely quantified. uni-mainz.demagritek.com For instance, during polymerization, the signal intensity of the vinyl protons (~6.48, 4.20, 4.02 ppm) will decrease over time. This decrease can be integrated and plotted against time to determine the reaction rate and order. magritek.combeilstein-journals.org This method allows for the detailed study of monomer incorporation and the influence of various reaction parameters on the polymerization kinetics. uni-mainz.denih.gov

Infrared (IR) spectroscopy and its more advanced variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. jordilabs.comsciepub.com

Functional Group Analysis: The IR spectrum of BVE shows characteristic absorption bands that confirm the presence of its key functional groups. The vinyl ether group is identified by a C=C stretching vibration and =C-H stretching and bending vibrations. The primary alcohol group is characterized by a strong, broad O-H stretching band and a C-O stretching band.

Interactive Data Table: Characteristic IR Absorption Bands for 1,4-Butanediol Monovinyl Ether

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkane (-CH₂) | C-H Stretch | 2950 - 2850 | Strong |

| Vinyl (=C-H) | =C-H Stretch | 3100 - 3000 | Medium |

| Vinyl (C=C) | C=C Stretch | 1640 - 1610 | Medium |

| Ether (C-O-C) | C-O Stretch | 1200 - 1050 | Strong |

| Alcohol (C-OH) | C-O Stretch | 1075 - 1000 | Strong |

Reaction Progress: FTIR is an effective tool for monitoring the progress of reactions. For example, in a polymerization reaction involving the vinyl group, the intensity of the C=C stretching band at ~1620 cm⁻¹ will diminish as the monomer is consumed. Similarly, for reactions involving the hydroxyl group, such as esterification or urethane (B1682113) formation, the disappearance of the broad O-H band can be tracked. nih.govresearchgate.net

Real-Time Infrared (RTIR) spectroscopy is a specialized application of FTIR that enables the continuous in-line monitoring of chemical reactions. nih.gov This technique is particularly valuable for studying the kinetics of fast polymerization reactions. By inserting a fiber-optic ATR (Attenuated Total Reflectance) probe directly into the reaction vessel, spectra can be collected every few seconds.

For the polymerization of BVE, the decrease in the absorbance of a characteristic vinyl group peak (e.g., the C=C stretch at ~1620 cm⁻¹) is monitored as a function of time. This real-time data allows for the direct calculation of the rate of polymerization and the activation energy of the reaction. nih.gov This provides a much more detailed kinetic profile than can be obtained from discrete offline measurements.

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful complement to IR spectroscopy. plus.ac.at It relies on the inelastic scattering of monochromatic light. A key advantage of Raman for analyzing BVE is that the C=C double bond, which can be a moderately intense band in the IR spectrum, typically produces a very strong and sharp signal in the Raman spectrum. researchgate.net This makes Raman spectroscopy an excellent choice for quantifying the vinyl content and monitoring its consumption during polymerization. Furthermore, since water is a very weak Raman scatterer, this technique is well-suited for studying reactions in aqueous media. plus.ac.at

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC), it becomes a highly sensitive and specific method (GC-MS) for separating, identifying, and quantifying components in a mixture. researchgate.netanalytice.com

Purity Assessment: GC-MS is the method of choice for determining the purity of BVE. The gas chromatograph separates BVE from any volatile impurities, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, which acts as a molecular fingerprint for positive identification. restek.comnist.gov

By-product Identification: During the synthesis of BVE, several by-products can form. chemicalbook.com These may include unreacted 1,4-butanediol, the double addition product (1,4-butanediol divinyl ether), and cyclic acetals formed from self-condensation. chemicalbook.com GC-MS is instrumental in identifying these impurities, even at trace levels, which is critical for quality control and optimizing the synthesis process. researchgate.netresearchgate.net

Interactive Data Table: Potential By-products in BVE Synthesis Detectable by GC-MS

| Compound Name | Molecular Weight ( g/mol ) | Reason for Presence |

| 1,4-Butanediol | 90.12 | Unreacted starting material |

| 1,4-Butanediol divinyl ether | 142.20 | Product of double vinylation |

| 2-(vinyloxymethyl)tetrahydrofuran | 128.17 | Intramolecular cyclization product |

| Acetaldehyde (B116499) | 44.05 | By-product from acetylene (B1199291) hydration |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. nih.govsci-hub.ru